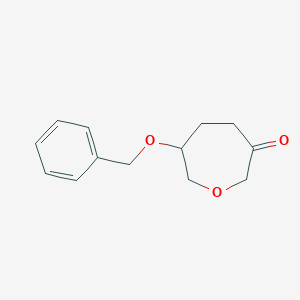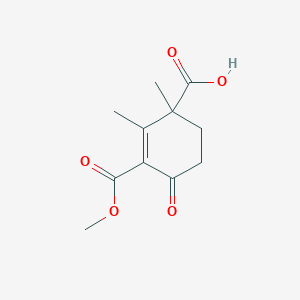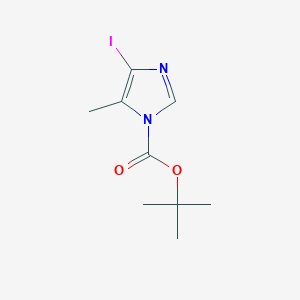
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is a heterocyclic compound that features both indole and pyrimidine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole typically involves the bromination of 1H-indole followed by the introduction of the 2-methylpyrimidin-5-yl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The brominated indole is then reacted with 2-methylpyrimidine-5-boronic acid under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Oxidation and Reduction: The indole and pyrimidine rings can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed depend on the specific reactions. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The indole and pyrimidine rings can interact with various amino acid residues in the target proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1H-indole: Lacks the pyrimidine moiety, making it less versatile in certain applications.
2-Methylpyrimidine-5-boronic acid: Used in coupling reactions but lacks the indole structure.
1-(2-Methylpyrimidin-5-yl)-1H-indole: Similar but without the bromine atom, affecting its reactivity.
Uniqueness
5-Bromo-1-(2-methylpyrimidin-5-yl)-1H-indole is unique due to the presence of both bromine and the pyrimidine moiety, which allows for a wide range of chemical modifications and applications in various fields .
Eigenschaften
Molekularformel |
C13H10BrN3 |
|---|---|
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
5-bromo-1-(2-methylpyrimidin-5-yl)indole |
InChI |
InChI=1S/C13H10BrN3/c1-9-15-7-12(8-16-9)17-5-4-10-6-11(14)2-3-13(10)17/h2-8H,1H3 |
InChI-Schlüssel |
HVTHEHFDJUYQCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=N1)N2C=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)

![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)

![2-[(4-Methoxyphenyl)methyl]-6,6-dimethyl-5,7-dihydroindazol-4-one](/img/structure/B13875510.png)

![3-Cyclohexyl-4-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B13875514.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-methylphenyl]-3-hydroxypropanoate](/img/structure/B13875551.png)

![(6S)-6-[(1E,3E,6E,9E)-pentadeca-1,3,6,9-tetraenyl]oxan-2-one](/img/structure/B13875573.png)
